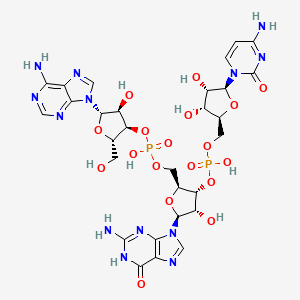
Cytidylyl-(5'.3')-guanylyl-(5'.3')-adenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cytidylyl-(5’->3’)-guanylyl-(5’->3’)-adenosine is a synthetic oligonucleotide composed of cytidine, guanosine, and adenosine linked through phosphodiester bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cytidylyl-(5’->3’)-guanylyl-(5’->3’)-adenosine typically involves the stepwise addition of nucleotide monomers. The process begins with the protection of hydroxyl groups on the sugar moiety, followed by the activation of the phosphate group. The coupling of nucleotide monomers is facilitated by phosphoramidite chemistry, which ensures high efficiency and specificity. The final product is deprotected and purified using high-performance liquid chromatography (HPLC) to achieve the desired purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated DNA/RNA synthesizers are employed to streamline the process, ensuring consistency and scalability. The use of solid-phase synthesis techniques allows for the efficient assembly of oligonucleotides, which are then subjected to rigorous quality control measures to ensure their suitability for research and therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
Cytidylyl-(5’->3’)-guanylyl-(5’->3’)-adenosine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophilic reagents like sodium azide, electrophilic reagents like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Cytidylyl-(5’->3’)-guanylyl-(5’->3’)-adenosine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study nucleotide interactions and the effects of chemical modifications on oligonucleotide stability.
Biology: Employed in the study of RNA and DNA synthesis, as well as in the investigation of nucleotide-protein interactions.
Medicine: Potential therapeutic applications include the development of antisense oligonucleotides and small interfering RNAs (siRNAs) for gene silencing.
Industry: Utilized in the production of diagnostic tools and as a component in various biotechnological applications
Mechanism of Action
The mechanism by which Cytidylyl-(5’->3’)-guanylyl-(5’->3’)-adenosine exerts its effects involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can bind to complementary RNA or DNA sequences, forming stable duplexes that inhibit the expression of target genes. This mechanism is the basis for its use in gene silencing technologies, where it can effectively downregulate the expression of disease-related genes .
Comparison with Similar Compounds
Similar Compounds
- Cytidylyl-(5’->3’)-cytidylyl-(5’->3’)-uridine
- Cytidylyl-(5’->3’)-cytidylyl-(5’->3’)-guanosine
- Cytidylyl-(5’->3’)-5’-inosinic acid homopolymer
Uniqueness
Cytidylyl-(5’->3’)-guanylyl-(5’->3’)-adenosine is unique due to its specific sequence and the combination of nucleotide monomers. This unique structure allows it to form stable interactions with complementary nucleic acid sequences, making it particularly useful in gene silencing and other therapeutic applications. Its stability and specificity also make it a valuable tool in biochemical and molecular biology research .
Properties
CAS No. |
4136-23-6 |
|---|---|
Molecular Formula |
C29H37N13O18P2 |
Molecular Weight |
917.6 g/mol |
IUPAC Name |
[(2S,3R,4S,5S)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[(2S,3R,4S,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxyoxolan-2-yl]methyl [(2S,3R,4S,5S)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C29H37N13O18P2/c30-12-1-2-40(29(49)37-12)25-16(45)15(44)10(57-25)4-54-61(50,51)60-20-11(58-27(18(20)47)42-8-36-14-23(42)38-28(32)39-24(14)48)5-55-62(52,53)59-19-9(3-43)56-26(17(19)46)41-7-35-13-21(31)33-6-34-22(13)41/h1-2,6-11,15-20,25-27,43-47H,3-5H2,(H,50,51)(H,52,53)(H2,30,37,49)(H2,31,33,34)(H3,32,38,39,48)/t9-,10-,11-,15-,16-,17-,18-,19-,20-,25-,26-,27-/m0/s1 |
InChI Key |
XFAGNUJNEBLEJP-PZFDTBOASA-N |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@@H]2[C@H]([C@H]([C@@H](O2)COP(=O)(O)O[C@H]3[C@@H](O[C@@H]([C@H]3O)N4C=NC5=C4N=C(NC5=O)N)COP(=O)(O)O[C@H]6[C@@H](O[C@@H]([C@H]6O)N7C=NC8=C(N=CN=C87)N)CO)O)O |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=NC5=C4N=C(NC5=O)N)COP(=O)(O)OC6C(OC(C6O)N7C=NC8=C(N=CN=C87)N)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















